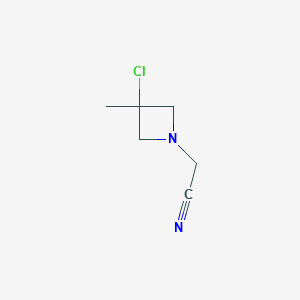
2-(3-Chloro-3-methylazetidin-1-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chloro-3-methylazetidin-1-yl)acetonitrile: is an organic compound that features a four-membered azetidine ring substituted with a chloro and methyl group at the third position and a nitrile group at the first position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloro-3-methylazetidin-1-yl)acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-chloro-3-methylazetidine with acetonitrile in the presence of a base, such as sodium hydride, to facilitate the formation of the nitrile group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The chloro group in 2-(3-Chloro-3-methylazetidin-1-yl)acetonitrile can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or ketones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Formation of substituted azetidines.
Reduction: Formation of 2-(3-methylazetidin-1-yl)ethanamine.
Oxidation: Formation of 2-(3-chloro-3-methylazetidin-1-yl)acetone.
Aplicaciones Científicas De Investigación
Chemistry: 2-(3-Chloro-3-methylazetidin-1-yl)acetonitrile is used as an intermediate in the synthesis of various heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Industry: In the materials science field, this compound can be used in the synthesis of polymers and advanced materials with specific properties, such as enhanced thermal stability or conductivity.
Mecanismo De Acción
The mechanism of action of 2-(3-Chloro-3-methylazetidin-1-yl)acetonitrile and its derivatives depends on the specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The presence of the chloro and nitrile groups can enhance the compound’s binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
- 2-(3-Methoxy-3-methylazetidin-1-yl)acetonitrile
- 2-(3-Methylazetidin-1-yl)acetonitrile
- 2-(3-Chloro-3-methylazetidin-1-yl)acetone
Comparison: 2-(3-Chloro-3-methylazetidin-1-yl)acetonitrile is unique due to the presence of both a chloro and nitrile group, which can significantly influence its reactivity and interactions with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable scaffold for the development of new materials and pharmaceuticals.
Propiedades
Fórmula molecular |
C6H9ClN2 |
|---|---|
Peso molecular |
144.60 g/mol |
Nombre IUPAC |
2-(3-chloro-3-methylazetidin-1-yl)acetonitrile |
InChI |
InChI=1S/C6H9ClN2/c1-6(7)4-9(5-6)3-2-8/h3-5H2,1H3 |
Clave InChI |
QIBOTVMUHFBSBB-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN(C1)CC#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















